Home > Products > Screening Compounds P55773 > 3-(1H-1,2,4-Triazole-1-yl)-D-alanine
3-(1H-1,2,4-Triazole-1-yl)-D-alanine - 333354-47-5

3-(1H-1,2,4-Triazole-1-yl)-D-alanine

Catalog Number: EVT-3463852
CAS Number: 333354-47-5
Molecular Formula: C5H8N4O2
Molecular Weight: 156.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine

Compound Description: Racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine (also referred to as compound 5 in the paper) represents a novel derivative of β-(1,2,4-Triazol-1-yl)alanine. It was synthesized through a simple four-step process with a 68% overall yield starting with an oxazoline derivative. The synthesis involved alkylating 1H-1,2,4-triazole using an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction. The final step involved oxidizing the N-protected β‑aminoalcohol using potassium permanganate. []

N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-(4-substituted phenyl)-3(2H,4H)-1,2,4-triazolones

Compound Description: These compounds represent a novel group of optically active antifungal azoles that were synthesized starting from the triflate derivative of (1S)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol. [] The synthesis involves an SN2 displacement reaction of the triflate with the anion of a 3(2H,4H)-1,2,4-triazolone, followed by ring-opening with 1H-1,2,4-triazole. These compounds exhibited strong antifungal effects in both in vitro and in vivo studies. []

N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-(4-substituted phenyl)-5(1H,4H)-tetrazolones

Compound Description: These compounds are structural analogs of the previously mentioned 3(2H,4H)-1,2,4-triazolones, with the key difference being the replacement of the triazolone ring with a 5(1H,4H)-tetrazolone ring. [] They were synthesized using a similar approach, reacting the triflate derivative of (1S)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol with the anion of a 5(1H,4H)-tetrazolone followed by ring-opening with 1H-1,2,4-triazole. Like their triazolone counterparts, these compounds also displayed potent antifungal activities in both in vitro and in vivo settings. []

Overview

3-(1H-1,2,4-Triazole-1-yl)-D-alanine is a compound that combines the amino acid D-alanine with a 1H-1,2,4-triazole moiety. This compound falls under the classification of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are recognized for their stability and potential as pharmacophores.

Synthesis Analysis

The synthesis of 3-(1H-1,2,4-triazole-1-yl)-D-alanine can be approached through various methods. One notable method involves the alkylation of 1H-1,2,4-triazole with an appropriate alkyl halide in the presence of a base such as potassium carbonate. This reaction typically requires heating under controlled conditions to achieve optimal yields. For example, the reaction of 1H-1,2,4-triazole with an O-tosyloxazoline derivative has been reported to yield derivatives of D-alanine in high purity and yield through a sequence of alkylation and oxidation steps .

Technical Details

  • Starting Materials: 1H-1,2,4-triazole, alkyl halides (e.g., bromoalkanes), bases (e.g., potassium carbonate), and solvents (e.g., N,N-dimethylformamide).
  • Conditions: The reaction is typically conducted at elevated temperatures (around 120 °C) for several hours to ensure complete conversion.
  • Yield: Reports indicate yields can be as high as 95% for certain derivatives when optimized properly.
Molecular Structure Analysis

The molecular structure of 3-(1H-1,2,4-triazole-1-yl)-D-alanine consists of a D-alanine backbone linked to a 1H-1,2,4-triazole ring. The structural formula can be represented as follows:

C5H7N5O2\text{C}_5\text{H}_7\text{N}_5\text{O}_2

Structural Data

  • Molecular Weight: Approximately 155.14 g/mol.
  • Functional Groups: Contains an amino group (-NH2), a carboxylic acid group (-COOH), and a triazole ring.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of synthesized compounds. For instance, characteristic chemical shifts in NMR spectra can indicate the presence of specific functional groups within the molecule .

Chemical Reactions Analysis

3-(1H-1,2,4-triazole-1-yl)-D-alanine can participate in various chemical reactions due to its functional groups. Notably:

  • Substitution Reactions: The amino group can undergo acylation or alkylation reactions.
  • Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides.

These reactions are facilitated by the inherent reactivity of the triazole ring, which can participate in cycloaddition reactions or serve as a nucleophile in various synthetic pathways .

Technical Details

The reactivity profile allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action for compounds like 3-(1H-1,2,4-triazole-1-yl)-D-alanine often involves interactions with biological targets such as enzymes or receptors. The triazole moiety may facilitate binding through hydrogen bonding or π-stacking interactions due to its electron-rich nature.

Process

Upon binding to target proteins or enzymes, these compounds may inhibit specific pathways or modulate biological responses. For instance, triazoles have been shown to exhibit antimicrobial activity by interfering with fungal cell wall synthesis .

Data

Molecular docking studies have indicated strong binding affinities for certain triazole derivatives against specific enzyme targets, highlighting their potential therapeutic applications.

Physical and Chemical Properties Analysis

3-(1H-1,2,4-triazole-1-yl)-D-alanine exhibits several physical and chemical properties:

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: Reported ranges from 122 °C to 124 °C depending on purity.

Chemical Properties

  • Solubility: Generally soluble in polar solvents like water and methanol.

Relevant Data

Thermal stability and reactivity can vary based on substituents on the triazole ring or modifications on the D-alanine backbone.

Applications

The compound 3-(1H-1,2,4-triazole-1-yl)-D-alanine has several scientific applications:

  • Pharmaceuticals: As a potential scaffold for developing new antimicrobial agents due to its ability to inhibit fungal growth.
  • Biochemistry Research: Used in studies exploring protein-ligand interactions and enzyme inhibition mechanisms.
Synthetic Methodologies and Structural Optimization

Design Strategies for 1,2,4-Triazole-Amino Acid Hybrid Compounds

The structural design of 1,2,4-triazole-amino acid hybrids integrates bioactive pharmacophores to exploit synergistic interactions with biological targets. These compounds strategically combine the hydrogen-bonding capacity, dipole moment, and metabolic stability of the 1,2,4-triazole ring with the chiral environment and zwitterionic properties of amino acids. In antifungal applications, researchers have developed compounds where the triazole moiety mimics the natural sterol substrates of fungal cytochrome P450 enzymes, particularly 14α-demethylase (CYP51). This enzyme is crucial for ergosterol biosynthesis, and its inhibition disrupts fungal membrane integrity [1].

The molecular hybridization approach often employs mefentrifluconazole as a template scaffold, replacing specific segments with amino acid fragments to enhance target affinity and physicochemical properties. For instance, introducing D-alanine instead of L-alanine confers resistance to enzymatic degradation, improving metabolic stability. Computational analyses reveal that the 1,2,4-triazole ring enables π-π stacking with aromatic residues in enzyme binding pockets, while the amino acid's carboxylate group forms salt bridges with basic amino acids. This dual interaction mechanism significantly enhances binding affinity, as demonstrated by molecular docking studies where triazole-amino acid hybrids exhibit Gibbs free energy values of -7.7 to -8.8 kcal/mol against CYP51 [1] [7].

Table 1: Key Structural Features Influencing Bioactivity in Triazole-Amino Acid Hybrids

Structural ElementRole in BioactivityTarget Interaction
1,2,4-Triazole ringH-bond acceptance, dipole interactions, coordination to metal ionsHeme iron coordination in CYP enzymes
Amino acid backboneChirality induction, solubility modulation, metabolic stability enhancementActive site complementarity
Carboxylic acid groupSalt bridge formation, solubility in physiological environmentsIonic interaction with basic residues
Aliphatic linker (─CH₂─)Spatial separation of pharmacophores, conformational flexibilityOptimal positioning for target engagement

Regioselective Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles with exceptional regiocontrol. This "click chemistry" approach is particularly valuable for constructing triazole-amino acid conjugates under mild conditions. The synthesis of 3-(1H-1,2,4-triazol-1-yl)-D-alanine derivatives employs D-propargylglycine as the alkyne component, reacting with aromatic or aliphatic azides under catalytic copper(I) conditions. The reaction proceeds via a dinuclear copper acetylide intermediate, where one copper atom activates the terminal alkyne while the other coordinates the azide, ensuring exclusive 1,4-regioselectivity [2] [6] [9].

Standardized conditions use copper(II) sulfate (5-10 mol%) with sodium ascorbate as a reducing agent in aqueous tert-butanol (1:1 ratio) at room temperature. The addition of stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA) prevents copper oxidation and enhances catalytic efficiency. Under these optimized conditions, reaction times range from 2-12 hours with yields exceeding 85%. The aqueous compatibility of CuAAC is particularly advantageous for amino acid substrates, preserving stereochemical integrity while generating the triazole linkage. This methodology has been successfully applied to create diverse analogs featuring substituted phenyl, benzyl, and heteroaromatic groups at the triazole 4-position [6] [9].

Table 2: Optimized CuAAC Conditions for Triazole-Amino Acid Conjugate Synthesis

Reaction ComponentOptimal ConditionsFunctionImpact on Outcome
Copper sourceCuSO₄·5H₂O (5 mol%) + Na ascorbate (10 mol%)In situ generation of Cu(I) catalystPrevents oxidation, maintains activity
Solvent systemtert-BuOH/H₂O (1:1)Solubilizes polar substratesCompatible with amino acid zwitterions
LigandTBTA (5-10 mol%)Stabilizes Cu(I), accelerates cyclizationIncreases yield to >90%
Temperature25-30°CMild reaction environmentPreserves stereochemistry
Reaction time2-12 hoursCompletion monitoring by TLCMinimizes side products

Stereochemical Control in Amino Acid-Triazole Conjugate Synthesis

Preserving chiral integrity during triazole conjugation is paramount for maintaining target specificity, particularly when designing antifungal and anticancer agents. The D-configuration at the α-carbon in 3-(1H-1,2,4-triazol-1-yl)-alanine confers resistance to endogenous peptidases, extending biological half-life. Two predominant strategies ensure stereochemical fidelity:

  • Chiral Pool Utilization: Starting from commercially available D-alanine, sequential protection and functionalization generate enantiopure alkyne precursors. The carboxyl group is typically protected as methyl ester or tert-butyl ester, while the amino group uses tert-butoxycarbonyl (Boc) protection. Propargylation at the carboxylate proceeds with complete retention of configuration using propargyl bromide/K₂CO₃ in anhydrous DMF. After CuAAC, deprotection under mild acidic conditions (TFA/DCM) yields the target conjugate without racemization [7].

  • Oxazoline-Based Synthesis: Enantiopure oxazoline derivatives serve as chiral synthons for asymmetric synthesis. For example, (4S)-4-(tert-butyl)-2-(tosyloxymethyl)oxazoline undergoes regioselective alkylation with 1H-1,2,4-triazole at C2, followed by acid-catalyzed ring opening to yield β-amino alcohols. Subsequent oxidation with KMnO₄ in alkaline medium generates the D-configured amino acid without epimerization. This route achieves >98% enantiomeric excess (ee), confirmed by chiral HPLC analysis using Crownpak CR(+) columns [7].

Racemic resolutions present a cost-effective alternative, where diastereomeric salts form with chiral acids like L-tartaric acid. The lower solubility of the D-enantiomer salt facilitates selective crystallization, yielding enantiomerically pure material after neutralization. This method achieves ee values >99% with 65-70% yield for the target D-isomer [5].

Post-Synthetic Modifications for Bioactivity Enhancement

Strategic structural modifications of the triazole-amino acid core significantly enhance biological activity and pharmacokinetic properties. Key approaches include:

  • Acylation at the Amino Group: Introducing lipophilic acyl groups (e.g., benzoyl, phenylacetyl) enhances membrane permeability. N-Benzoylation of 3-(1H-1,2,4-triazol-1-yl)-D-alanine improves antifungal potency 3.5-fold against Physalospora piricola (EC₅₀ = 4.2 µM vs. 14.8 µM for parent compound). Molecular docking reveals additional π-stacking interactions with Tyr140 in the CYP51 binding pocket, explaining the enhanced activity [1] [8].

  • Carboxylate Bioisosteres: Replacing the carboxylic acid with tetrazole or acyl sulfonamide groups maintains acidity while improving bioavailability. The tetrazole analog exhibits 92% oral bioavailability in rodent models versus 45% for the carboxylic acid, attributed to reduced polarity (cLogP 1.8 vs. -0.7) and enhanced membrane penetration [3] [5].

  • Heterocyclic Fusion: Annelating triazolo[1,5-a]pyrimidine at the triazole 3-position creates extended planar systems with dual CYP51/cytokinin antagonism. These derivatives show broad-spectrum activity against azole-resistant fungal strains (MIC = 2-8 µg/mL) by simultaneous inhibition of ergosterol biosynthesis and cell wall remodeling enzymes [5] [8].

  • Prodrug Strategies: Ethyl ester prodrugs of 3-(4-nitrophenyl)-1,2,4-triazol-1-yl-D-alanine demonstrate 20-fold higher tissue concentrations than the parent acid within 2 hours post-administration. Enzymatic hydrolysis by hepatic carboxylesterases regenerates the active moiety, providing sustained release kinetics [8].

Table 3: Bioactivity Enhancement Through Structural Modifications

Modification TypeStructural ChangeBiological ImpactMechanistic Insight
N-AcylationBenzoyl group at α-amino3.5× ↑ antifungal activity vs. P. piricolaAdditional π-stacking with CYP51 Tyr140
Carboxylate → TetrazoleTetrazole bioisostere92% oral bioavailability (vs. 45% in parent)Reduced polarity, enhanced membrane permeation
Triazolopyrimidine fusionAnnelated heterocycle at C3Activity against azole-resistant fungi (MIC 2-8 µg/mL)Dual CYP51/cell wall synthesis inhibition
Ethyl ester prodrugCOOEt instead of COOH20× ↑ tissue concentration at 2hHepatic esterase-mediated activation

Properties

CAS Number

333354-47-5

Product Name

3-(1H-1,2,4-Triazole-1-yl)-D-alanine

IUPAC Name

(2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m1/s1

InChI Key

XVWFTOJHOHJIMQ-SCSAIBSYSA-N

SMILES

C1=NN(C=N1)CC(C(=O)O)N

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)N

Isomeric SMILES

C1=NN(C=N1)C[C@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.